![molecular formula C8H12O5 B052194 (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one CAS No. 125851-01-6](/img/structure/B52194.png)
(3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one
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Overview
Description
(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . This compound is known for its unique structure, which includes a furo[3,4-d][1,3]dioxol ring system. It is a white crystalline solid that is soluble in chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the reaction of 2,3-isopropylidene-ribose with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may include additional steps such as distillation and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Intermediate in Synthesis
One of the primary applications of (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one is as an intermediate in the synthesis of biologically active compounds. Notably, it serves as a precursor to Queuine , a naturally occurring nucleoside involved in various biological processes. Queuine plays a crucial role in the stability and function of tRNA molecules, impacting protein synthesis and cellular metabolism .
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structural features may exhibit biological activity that can be exploited for developing new drugs. Research indicates that derivatives of furodioxolones can possess anti-inflammatory and antiviral properties .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in synthetic pathways aimed at creating novel compounds with desired properties .
Case Study 1: Synthesis of Queuine
In a study focused on the synthesis of Queuine from this compound, researchers demonstrated the efficiency of this compound as a precursor. The synthesis involved multiple steps where the compound was modified to yield Queuine with high purity and yield .
Another significant research effort evaluated the biological activities of derivatives synthesized from this compound. The findings suggested that certain derivatives exhibited promising anti-inflammatory effects in vitro and could serve as leads for new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of (3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Similar structure but with an amino group instead of a methoxy group.
Methyl [(3aS,4S,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate: Similar furo[3,4-d][1,3]dioxol ring system with different substituents.
Uniqueness
(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12O5
- Molecular Weight : 188.18 g/mol
- IUPAC Name : (3aS,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
- CAS Number : 125851-01-6
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-isopropylidene-ribose with methanol in the presence of an acid catalyst. This method can be scaled for industrial production using similar reagents and conditions but requires additional purification steps such as distillation and chromatography to achieve high purity levels .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study evaluated related compounds against various human cancer cell lines including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The results showed moderate to significant cytotoxicity with some compounds achieving IC50 values as low as 4.47 µM. The most active compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Dihydro[1,3]oxazines and their derivatives have been reported to possess bactericidal and fungicidal activities. These properties make them potential candidates for developing new antimicrobial agents against resistant strains of bacteria and fungi .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor signaling pathways that are crucial for tumor growth and survival.
Study on Anticancer Activity
A notable study focused on a series of oxazinonaphthalene analogs demonstrated that compounds structurally related to (3aS,6R,6aR)-Dihydro-6-methoxy exhibited significant antiproliferative effects against multiple cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and flow cytometry to assess cell cycle effects. The findings suggest a promising avenue for further research into the therapeutic applications of these compounds in oncology .
Antimicrobial Studies
Another research effort highlighted the potential of dihydro[1,3]oxazines as antimicrobial agents. These compounds were tested against various pathogens with promising results indicating their effectiveness in inhibiting microbial growth. This positions them as candidates for further development in treating infectious diseases .
Properties
IUPAC Name |
(3aS,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-4-5(13-8)7(10-3)11-6(4)9/h4-5,7H,1-3H3/t4-,5+,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFYHFZSSWKNFZ-HBPOCXIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)OC2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=O)O[C@H]2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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